Cas no 1533-45-5 (1,2-Bis(4-(benzodoxazol-2-yl)phenyl)ethene)

1,2-Bis(4-(benzodoxazol-2-yl)phenyl)ethene is a high-performance organic fluorescent compound characterized by its rigid, conjugated molecular structure. This compound exhibits strong fluorescence emission with high quantum yield, making it suitable for applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and fluorescent sensors. Its extended π-conjugation and benzodoxazole moieties contribute to excellent photostability and thermal stability, ensuring reliable performance under demanding conditions. Additionally, the compound demonstrates efficient energy transfer properties, which are advantageous for use in luminescent materials and dye-sensitized systems. Its well-defined chemical structure allows for precise tuning of optical properties, catering to specialized research and industrial applications.
1,2-Bis(4-(benzodoxazol-2-yl)phenyl)ethene structure
1533-45-5 structure
Product Name:1,2-Bis(4-(benzodoxazol-2-yl)phenyl)ethene
CAS No:1533-45-5
MF:C28H18N2O2
MW:414.454726696014
MDL:MFCD00022846
CID:41542
PubChem ID:24862920
Update Time:2025-06-08

1,2-Bis(4-(benzodoxazol-2-yl)phenyl)ethene Chemical and Physical Properties

Names and Identifiers

    • 1,2-Bis(4-(benzo[d]oxazol-2-yl)phenyl)ethene
    • FBA 393
    • Fluorescent Brightener OB-1
    • 2,2'-(1,2-Ethenediyldi-4,1-phenylene)bisbenzoxazole
    • 4,4'-bis(benzoxazol-2-yl)stilbene
    • Optical Brightener OB-1
    • 4,4'-Bis(2-benzoxazolyl)stilbene
    • Fluorescent Brightener 393
    • 2,2'-(4.4'-diphenol vinyl)di-henzoxazol
    • 4,4′-Bis(2-benzoxazolyl)stilbene
    • 4.4'-Bis-<2-benzoxazolyl>-stilben
    • 44BIS2BENZOXAZOYLSTILBENE
    • B-OB-1
    • OB-C
    • OPTICAL BRIGHTENER 393
    • OpticalBrighteningAgentOB-1C.I.
    • OB-1
    • 2,2'-(Vinylenedi-p-phenylene)bisbenzoxazole
    • OCAB
    • OBF1
    • OBF-1
    • C.I.393
    • Optical Brighter OB-1
    • yingguangzengbaijiOB-1
    • fluorescentbrightener393
    • Benzoxazole, 2,2'-(1,2-ethenediyldi-4,1-phenylene)bis-
    • KSC497G7N
    • TRA0084796
    • AK110727
    • B2729
    • Benzoxazole, 2,2'-[(1E)-1,2-ethenediyldi-4,1-phenylene]bis- (9CI)
    • 2-[4-[2-[4-(1,3-benzoxazol-2-yl)phenyl]ethenyl]phenyl]-1,3-benzoxazole
    • AKOS015855806
    • 4,4'-Bis(2-benzoxazolyl)stilbene, 97%
    • 2,2-ETHENEDIYLDI-4,1-PHENYLENE)BISBENZOXAZOLE
    • 128BY3ERD5
    • NSC252132
    • MFCD00022846
    • 2,2/'-(1,2-Ethenediyldi-4,1-phenylene)bisbenzoxazole
    • 4,4'-BIS(2-BENZOXAZOLYL)STILBENE, TRANS-
    • Benzoxazole, 2,2'-(1,2-ethenediyldi-4,1-phenylene)bis-, (E)-
    • Q27251389
    • AC-10112
    • FLUORESCENT BRIGHTENER 393 [INCI]
    • (E)-1,2-bis(4-(benzo[d]oxazol-2-yl)phenyl)ethene
    • EASTOBRITE OB 1
    • P,P'-BIS(2-BENZOXAZOLYL)STILBENE
    • (e)-4,4'-bis(1,3-benzoxazol-2-yl)stilbene
    • AS-15150
    • HY-W010949
    • benzoxazole, 2,2'-[1,2-ethenediyldi-4,1-phenylene]bis-
    • OPTICAL BRIGHTENER 1
    • 36422-63-6
    • A809418
    • 2-[4-[(E)-2-[4-(1,3-benzoxazol-2-yl)phenyl]ethenyl]phenyl]-1,3-benzoxazole
    • UNII-128BY3ERD5
    • DTXSID10892019
    • NSC-252132
    • CI 40674
    • CS-W011665
    • 1533-45-5
    • 2,2'-[(1E)-1,2-Ethenediyldi-4,1-phenylene]bis[benzoxazole]
    • E)-4,4'-Bis(1,3-benzoxazol-2-yl)stilbene
    • Fluorescent brighter OB-1
    • C.I. FLUORESCENT BRIGHTENER 393
    • ORACIQIJMCYPHQ-MDZDMXLPSA-N
    • 2,2'-(Vinylenedi-4-phenylene)bis(benzoxazole)
    • SCHEMBL231011
    • 2,2'-(vinylenedi-p-phenylene)bis(benzoxazole)
    • EINECS 216-245-3
    • 4,4 inverted exclamation marka-Bis(2-benzoxazolyl)stilbene
    • D88958
    • 216-245-3
    • 1,2-Bis(4-(benzodoxazol-2-yl)phenyl)ethene
    • MDL: MFCD00022846
    • Inchi: 1S/C28H18N2O2/c1-3-7-25-23(5-1)29-27(31-25)21-15-11-19(12-16-21)9-10-20-13-17-22(18-14-20)28-30-24-6-2-4-8-26(24)32-28/h1-18H/b10-9+
    • InChI Key: ORACIQIJMCYPHQ-MDZDMXLPSA-N
    • SMILES: O1C2C=CC=CC=2N=C1C1C=CC(/C=C/C2C=CC(=CC=2)C2=NC3C=CC=CC=3O2)=CC=1

Computed Properties

  • Exact Mass: 414.13700
  • Monoisotopic Mass: 414.136828
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 4
  • Complexity: 583
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 7.2
  • Topological Polar Surface Area: 52.1

Experimental Properties

  • Color/Form: Powder
  • Density: 1.2151 (rough estimate)
  • Melting Point: 355°C(lit.)
  • Boiling Point: 566.8°C at 760 mmHg
  • Flash Point: 285.1 °C
  • Refractive Index: 1.5800 (estimate)
  • Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents.
  • PSA: 52.06000
  • LogP: 7.47340
  • Solubility: Insoluble in water.

1,2-Bis(4-(benzodoxazol-2-yl)phenyl)ethene Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:1
  • Hazard Category Code: 36/37/38
  • Safety Instruction: 26-37/39-24/25
  • Hazardous Material Identification: Xi
  • Safety Term:S24/25
  • Risk Phrases:R36/37/38
  • Storage Condition:Store at room temperature

1,2-Bis(4-(benzodoxazol-2-yl)phenyl)ethene Customs Data

  • HS CODE:29349990

1,2-Bis(4-(benzodoxazol-2-yl)phenyl)ethene Pricemore >>

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1,2-Bis(4-(benzodoxazol-2-yl)phenyl)ethene Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:1533-45-5)Fluorescent brightener 393
Order Number:LE10487;LE3369041;LE6847
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:03
Price ($):discuss personally
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:1533-45-5)Optical brightener OB-1
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Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:33
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Additional information on 1,2-Bis(4-(benzodoxazol-2-yl)phenyl)ethene

Chemical Profile of 1,2-Bis(4-(benzodoxazol-2-yl)phenyl)ethene (CAS No. 1533-45-5)

1,2-Bis(4-(benzodoxazol-2-yl)phenyl)ethene, identified by the CAS number 1533-45-5, is a sophisticated organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, featuring a central ethene core substituted with two benzodoxazolylphenyl groups, exhibits unique structural and functional properties that make it a promising candidate for various applications, particularly in the development of bioactive molecules.

The structure of 1,2-Bis(4-(benzodoxazol-2-yl)phenyl)ethene is characterized by its dual benzodoxazolylphenyl substituents, which contribute to its complex electronic and steric environment. The benzodoxazole moiety, known for its role in medicinal chemistry, introduces a heterocyclic system that can interact with biological targets in diverse ways. This structural feature positions the compound as a potential scaffold for designing novel therapeutic agents.

In recent years, there has been growing interest in the development of molecules that can modulate biological pathways through precise interactions with target proteins or enzymes. The dual benzodoxazolylphenyl groups in 1,2-Bis(4-(benzodoxazol-2-yl)phenyl)ethene provide multiple sites for functionalization, allowing chemists to tailor the compound’s properties for specific biological activities. This flexibility has made it a subject of extensive research in drug discovery initiatives.

One of the most compelling aspects of 1,2-Bis(4-(benzodoxazol-2-yl)phenyl)ethene is its potential application in the field of molecular recognition. The compound’s ability to form stable complexes with biological targets suggests that it could be used to develop new diagnostic tools or therapeutic strategies. For instance, its interactions with proteins involved in cellular signaling or metabolic processes could lead to the discovery of novel inhibitors or activators.

Recent studies have begun to explore the pharmacological potential of 1,2-Bis(4-(benzodoxazol-2-yl)phenyl)ethene and its derivatives. Researchers have reported preliminary findings indicating that certain analogs of this compound exhibit significant activity against specific biological targets. These findings are particularly exciting because they highlight the compound’s versatility and its potential as a lead molecule for further drug development.

The synthesis of 1,2-Bis(4-(benzodoxazol-2-yl)phenyl)ethene presents both challenges and opportunities for synthetic chemists. The introduction of multiple benzodoxazolylphenyl groups requires careful consideration of reaction conditions and purification techniques to ensure high yield and purity. However, advances in synthetic methodologies have made it increasingly feasible to produce complex molecules like this one on a scalable basis.

From a computational chemistry perspective, 1,2-Bis(4-(benzodoxazol-2-yl)phenyl)ethene offers an intriguing system for studying molecular interactions. Computational models can help predict how this compound might behave in different environments, providing valuable insights into its potential biological activity. These models are particularly useful for identifying key structural features that contribute to the compound’s function.

The future prospects for 1,2-Bis(4-(benzodoxazol-2-yl)phenyl)ethene are vast and multifaceted. As research continues to uncover new applications for this compound and its derivatives, it is likely to play an increasingly important role in pharmaceutical development and chemical biology. The combination of its unique structure and promising biological activity makes it a compound worth watching in the years to come.

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